molecular formula C7H10BrNO2 B7884434 5-(Aminomethyl)benzene-1,3-diol hydrobromide

5-(Aminomethyl)benzene-1,3-diol hydrobromide

Cat. No.: B7884434
M. Wt: 220.06 g/mol
InChI Key: HLTLUJVJGKYDEP-UHFFFAOYSA-N
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Description

5-(Aminomethyl)benzene-1,3-diol hydrobromide is a chemical compound with the molecular formula C7H10BrNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminomethyl group attached to a benzene ring with two hydroxyl groups at positions 1 and 3, and a hydrobromide salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)benzene-1,3-diol hydrobromide typically involves the reaction of 5-(Aminomethyl)benzene-1,3-diol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process may involve the following steps:

  • Dissolving 5-(Aminomethyl)benzene-1,3-diol in a suitable solvent such as water or ethanol.
  • Adding hydrobromic acid to the solution while maintaining a specific temperature and pH.
  • Allowing the reaction to proceed until the formation of the hydrobromide salt is complete.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)benzene-1,3-diol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(Aminomethyl)benzene-1,3-diol hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)benzene-1,3-diol hydrobromide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The hydroxyl groups on the benzene ring can participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-1,2-benzenediol hydrobromide
  • 2-(Aminomethyl)benzene-1,3-diol hydrobromide

Uniqueness

5-(Aminomethyl)benzene-1,3-diol hydrobromide is unique due to the specific positioning of the aminomethyl and hydroxyl groups on the benzene ring. This arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-(aminomethyl)benzene-1,3-diol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.BrH/c8-4-5-1-6(9)3-7(10)2-5;/h1-3,9-10H,4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTLUJVJGKYDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63720-39-8
Record name 1,3-Benzenediol, 5-(aminomethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63720-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(aminomethyl)benzene-1,3-diol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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